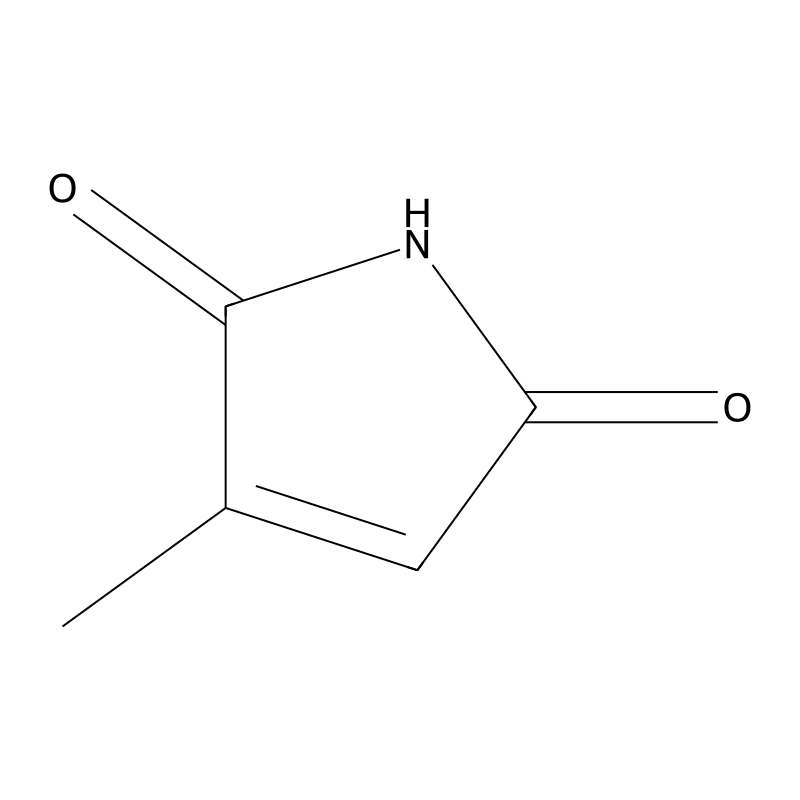

Citraconimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Citraconimide, also known as maleic acid cyclopentene anhydride or 2-Cyclopentene-1,3-dione tetrahydro-2-(3-oxopropylidene), is a cyclic anhydride compound with diverse applications in scientific research []. Its unique chemical properties and reactivity make it a valuable tool across various fields.

Organic Synthesis

Citraconimide's high reactivity towards nucleophiles and electrophiles positions it as a crucial reagent in organic synthesis []. Its cyclic anhydride structure readily undergoes ring-opening reactions to form various derivatives. This versatility allows researchers to synthesize complex molecules, including:

- Heterocyclic compounds: Citraconimide serves as a building block for the synthesis of diverse heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds possess various applications in medicinal chemistry and materials science [].

- Functionalized molecules: By employing citraconimide as a starting material, researchers can introduce specific functional groups, such as carboxylic acids, esters, and amides, into organic molecules. This functionalization enables the tailoring of molecules for specific purposes [].

Polymer Chemistry

Citraconimide plays a role in the development of novel polymers, which are large molecules formed by the repeated linkage of smaller units called monomers. Its reactivity allows for the creation of:

- Copolymers: Citraconimide can be co-polymerized with other monomers to form copolymers with unique properties. These copolymers can exhibit improved thermal stability, mechanical strength, and biocompatibility compared to single-component polymers [].

- Biodegradable polymers: The incorporation of citraconimide into polymers can enhance their biodegradability, making them suitable for various environmental and biomedical applications [].

Medicinal Chemistry

The potential medicinal properties of citraconimide and its derivatives are actively explored in scientific research. Studies suggest its potential in:

- Antimicrobial activity: Citraconimide and its derivatives have exhibited antimicrobial activity against various bacteria and fungi, suggesting their potential as novel therapeutic agents [].

- Anticancer properties: Initial research indicates potential antitumor activity of certain citraconimide derivatives. Further investigations are necessary to understand their mechanisms and efficacy [].

Citraconimide is an organic compound characterized by its unique structure, which features a five-membered ring containing a nitrogen atom. Its molecular formula is CHNO, and it is classified as a derivative of citraconic acid. Citraconimide is notable for its potential applications in various fields, including organic synthesis and materials science.

- Regioselective Reactions: Citraconimide exhibits regioselective reactions when treated with mercaptans, leading to the formation of geminally substituted products. This characteristic makes it valuable in synthetic organic chemistry .

- Reduction Reactions: The compound can undergo reduction with sodium borohydride, producing 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-ones. This transformation highlights its versatility in synthetic pathways .

The synthesis of citraconimide typically involves the reaction of citraconic anhydride with amines or other nucleophiles. Key methods include:

- Direct Reaction: A common method involves the reaction of citraconic anhydride with amines under controlled conditions, yielding citraconimide with moderate to high yields (17% to 70%) depending on the specific reaction conditions employed .

- Improved Techniques: Recent advancements have focused on optimizing reaction conditions to enhance yield and purity, employing techniques such as column chromatography and recrystallization for purification .

Citraconimide's unique low reactivity distinguishes it from more reactive analogs like maleimide and fumarimide, making it suitable for specific applications where controlled reactivity is desired.

Interaction studies involving citraconimide have primarily focused on its reactivity with other chemical species rather than biological interactions. Research has shown that it can effectively engage in crosslinking reactions, particularly in polysulfidic systems, which may have implications for material development .

Traditional Synthesis Pathways

Citraconic Anhydride-Amine Reactions

The foundational synthesis of citraconimides involves the reaction of citraconic anhydride with primary or secondary amines. This process forms citraconamic acid intermediates, which undergo cyclodehydration to yield citraconimides. Early methods, however, suffered from low yields (17–50%) and laborious purification steps due to by-product formation. For instance, reactions with aromatic bis-amines under reflux conditions required sodium acetate/acetic anhydride for ring closure, yet produced biscitraconimides as minor products.

Aliphatic vs. Aromatic Bisamine Systems

Aliphatic bisamines, such as 1,2-diaminoethane or 1,4-diaminobutane, react with citraconic anhydride in toluene to form bis-amic acids, which are subsequently cyclized via azeotropic distillation. In contrast, aromatic systems (e.g., m-xylylenediamine) necessitate higher temperatures (100–160°C) and prolonged reaction times (10–16 hours), often resulting in incomplete imidization. Comparative studies reveal that aliphatic systems achieve higher yields (up to 70%) than aromatic counterparts (<50%) due to reduced steric hindrance.

Improved Catalytic and Reaction Systems

Amine Salt-Mediated Syntheses

A breakthrough emerged with the use of amine salts (e.g., ammonium acetate or hydrochlorides) as catalysts. These salts accelerate imidization by stabilizing transition states and suppressing side reactions. For example, reacting citraconic anhydride with m-xylylenediamine in xylene/acetic acid (1:1) at 120°C with ammonium acetate achieves 95% yield of biscitraconimide within 3 hours. The salt’s dual role as a base and proton scavenger enhances selectivity, enabling facile isolation via solvent evaporation.

Solvent and Temperature Optimization

Solvent polarity critically influences reaction efficiency. Non-polar solvents (toluene, xylene) favor imide formation by facilitating water removal via azeotropic distillation, while polar aprotic solvents (DMF, NMP) stabilize intermediates but hinder cyclization. Temperature studies demonstrate that reactions at 120–140°C in xylene/acetic acid mixtures achieve near-quantitative conversions, whereas sub-100°C conditions stall at the amic acid stage.

Isomerization Catalysts for Precursor Production

Citraconic anhydride, the key precursor, is synthesized via isomerization of itaconic anhydride using tertiary amines (e.g., triethylamine) or phosphines. For instance, heating itaconic anhydride with 0.5 mol% triethylamine in cumene at 150°C for 2 hours yields citraconic anhydride with 98% purity. This method avoids the formation of citraconic acid by-products common in traditional pyrolysis routes.

Biscitraconimide Synthesis Strategies

Stepwise vs. One-Step Reaction Approaches

Stepwise synthesis involves sequential amic acid formation and cyclization. For example, reacting citraconic anhydride with 1,3-diaminopropane in toluene first generates bis-amic acid, which is then dehydrated with acetic anhydride to yield biscitraconimide (85% yield). One-step methods, conversely, employ azeotropic distillation in high-boiling solvents (e.g., o-dichlorobenzene) to drive imidization concurrently with amic acid formation, reducing reaction times to 4–6 hours.

Purification Techniques

Early purification relied on column chromatography, which was time-consuming and low-yielding. Modern protocols utilize recrystallization from ethanol or methanol, achieving >95% purity for aliphatic biscitraconimides. For aromatic derivatives, solvent extraction (e.g., chloroform/water) removes unreacted amines, followed by vacuum distillation to isolate high-molecular-weight oligomers.

Amine-Driven Ring-Opening Reactions

Citraconimide exhibits remarkable reactivity toward nucleophilic ring-opening reactions, particularly with nitrogen-based nucleophiles. The compound's unique asymmetric structure, featuring a five-membered ring with two electron-withdrawing carbonyl groups and a methyl substituent, creates distinct electrophilic sites that facilitate selective nucleophilic attack [1].

Mechanistic Pathways and Regioselectivity

The ring-opening of citraconimide with amines proceeds through a stepwise mechanism involving initial nucleophilic attack at the less sterically hindered carbon center. Research by Budynina et al. demonstrates that primary and secondary amines attack the citraconimide ring with remarkable regioselectivity, typically exceeding 95% selectivity for attack at the carbon adjacent to the carbonyl group [1]. This high selectivity arises from the combination of electronic activation by the electron-withdrawing groups and steric hindrance imposed by the methyl substituent.

The mechanism involves formation of a tetrahedral intermediate followed by ring opening to generate functionalized gamma-aminobutyric acid derivatives. The reaction proceeds under mild conditions, typically at room temperature in protic or aprotic solvents, making it particularly attractive for synthetic applications [1].

Substrate Scope and Reaction Conditions

Primary amines exhibit higher reactivity than secondary amines, with reaction times ranging from 30 minutes to 6 hours depending on the nucleophile strength and reaction conditions. Aromatic amines, including aniline derivatives, show reduced reactivity due to their lower nucleophilicity but still provide good yields under slightly elevated temperatures (40-60°C) [1].

The reaction tolerates various functional groups, including hydroxyl, ether, and ester functionalities, making it suitable for complex molecule synthesis. Yields typically range from 85-95% for primary aliphatic amines and 70-85% for aromatic amines [1].

Synthetic Applications

This ring-opening reaction has found extensive application in the synthesis of heterocyclic compounds. The initially formed ring-opened products can undergo subsequent cyclization reactions to afford various nitrogen-containing heterocycles, including gamma-lactams, pyrrolidines, and piperidines [1]. The reaction serves as a key step in the synthesis of bioactive compounds and pharmaceutical intermediates.

Michael Addition and Diels-Alder Reactivity

Citraconimide functions as both a Michael acceptor and a dienophile in cycloaddition reactions, exhibiting dual reactivity that depends on reaction conditions and substrate choice.

Michael Addition Reactivity

The alpha-beta unsaturated carbonyl system in citraconimide makes it an excellent Michael acceptor. The compound readily undergoes conjugate addition with various nucleophiles, including thiols, amines, and carbon nucleophiles [2]. The methyl substituent introduces regioselectivity, with nucleophiles preferentially adding to the beta-carbon bearing the methyl group.

Thiol-Michael addition reactions with citraconimide proceed rapidly under mild conditions, typically at room temperature in buffered aqueous solutions or organic solvents. The reaction exhibits excellent regioselectivity, with nucleophilic attack occurring exclusively at the methylated alkene carbon [3]. This regioselectivity has been exploited in bioconjugation applications, where citraconimide derivatives serve as selective protein modification reagents.

The kinetics of thiol-Michael addition follow second-order behavior, with rate constants varying depending on the thiol nucleophile and reaction conditions. Primary thiols react faster than secondary thiols, and the reaction rate increases with pH due to the higher concentration of thiolate anions [2].

Diels-Alder Cycloaddition Behavior

Citraconimide serves as an activated dienophile in Diels-Alder cycloadditions with various diene partners. The electron-withdrawing nature of the imide functionality enhances the electrophilicity of the alkene, facilitating cycloaddition reactions [4].

Research on N-substituted citraconimides reveals that the reaction proceeds through a concerted mechanism with preference for endo-stereochemistry. The activation energy for cycloaddition is significantly lower than for corresponding unactivated alkenes, enabling reactions to proceed at moderate temperatures (80-120°C) [4].

The regioselectivity of Diels-Alder reactions depends on the electronic properties of both the diene and dienophile. With electron-rich dienes such as cyclopentadiene, the major regioisomer results from the interaction between the highest occupied molecular orbital of the diene and the lowest unoccupied molecular orbital of the citraconimide [5].

Thermal Polymerization via Cycloaddition

Citraconimide undergoes thermal polymerization through intermolecular Diels-Alder reactions when heated above 150°C. This process involves the citraconimide double bond acting as a dienophile while the conjugated system of another molecule serves as the diene component. The resulting polymers exhibit unique properties due to the presence of both cycloaddition linkages and residual reactive sites [4].

The polymerization mechanism involves initial cycloaddition followed by further chain extension through additional Diels-Alder reactions. The process is thermally reversible, allowing for recyclable polymer materials with potential applications in advanced materials science [4].

Electronic Effects and Reactivity Patterns

The electronic structure of citraconimide significantly influences its reactivity patterns. Computational studies using density functional theory reveal that the lowest unoccupied molecular orbital is localized on the alkene carbon atoms, with greater electron density at the carbon bearing the methyl group [5]. This electronic distribution explains the observed regioselectivity in both Michael addition and cycloaddition reactions.

The presence of the methyl group also affects the activation barriers for various reactions. Steric effects from the methyl substituent raise the activation energy for reactions at the substituted carbon while electronic effects can either increase or decrease reactivity depending on the specific reaction pathway [6].

Reduction and Functional Group Transformations

Regioselective Reduction Pathways

Citraconimide undergoes highly regioselective reduction reactions that depend critically on the choice of reducing agent and reaction conditions. The compound's asymmetric structure, with two distinct carbonyl carbons and a methyl-substituted alkene, provides multiple potential sites for reduction with varying selectivity patterns [7] [8].

Sodium Borohydride Reduction

Treatment of citraconimide with sodium borohydride in methanol at 0°C results in highly regioselective reduction at the C2 carbon (the carbonyl carbon adjacent to the methyl-substituted alkene). This reaction proceeds with exceptional selectivity, yielding 5-hydroxy-4-methyl-3-pyrrolin-2-one in 96% yield [7]. The regioselectivity arises from the differential electrophilicity of the two carbonyl carbons, with the C2 carbon being more electrophilic due to the electron-withdrawing effect of the adjacent alkene.

The mechanism involves hydride attack at the more electrophilic carbonyl carbon, followed by protonation to yield the corresponding lactamol. The reaction conditions are crucial for maintaining selectivity, with lower temperatures favoring the kinetically controlled product [7].

Diisobutylaluminum Hydride (DIBAL-H) Reduction

In contrast to sodium borohydride, reduction with DIBAL-H in tetrahydrofuran at -78°C exhibits complete regioselectivity for the C5 carbon (the carbonyl carbon remote from the alkene), yielding 5-hydroxy-3-methyl-3-pyrrolin-2-one in 95% yield [7]. This complementary selectivity is attributed to the bulky nature of the DIBAL-H reagent, which approaches the less sterically hindered C5 carbon to avoid steric interactions with the methyl group.

The reaction mechanism involves coordination of the aluminum center to the carbonyl oxygen, followed by intramolecular hydride transfer. The bulky diisobutyl groups on aluminum create a steric environment that directs the hydride to the less hindered carbonyl carbon [7].

Mixed Selectivity with Cerium Chloride

The combination of sodium borohydride with cerium chloride in methanol provides intermediate selectivity, yielding both regioisomers in approximately 70:30 ratio favoring the C2 reduction product [7]. The cerium chloride serves as a Lewis acid, coordinating to the carbonyl oxygens and modifying the electronic environment around both carbonyl carbons.

This mixed selectivity can be advantageous when both regioisomers are desired or when the minor isomer is the target compound. The reaction conditions can be optimized to favor either regioisomer by adjusting the stoichiometry of cerium chloride and reaction temperature [7].

Selectivity Rationale and Electronic Effects

The regioselectivity patterns in citraconimide reduction reflect the interplay between electronic and steric factors. The C2 carbon experiences greater electrophilic activation due to its proximity to the electron-withdrawing alkene, making it more susceptible to nucleophilic attack by small hydride sources like borohydride. Conversely, the C5 carbon, while less electrophilic, is more accessible to bulky reducing agents [7].

Computational studies support these experimental observations, showing that the C2 carbon has a lower-energy lowest unoccupied molecular orbital coefficient, consistent with its higher electrophilicity. The steric accessibility calculations demonstrate that the C5 carbon has greater steric accessibility for bulky reagents [7].

Derivative Synthesis via Redox Reactions

The regioselective reduction of citraconimide serves as a powerful platform for synthesizing diverse derivatives with biological and materials science applications.

Jatropham Synthesis

One of the most significant applications of citraconimide reduction is the synthesis of jatropham, a naturally occurring antitumor alkaloid. The DIBAL-H reduction of citraconimide provides direct access to racemic jatropham in high yield and excellent regioselectivity [7]. This synthetic route represents a significant improvement over previous methods, which required multiple steps and provided lower overall yields.

The synthetic sequence involves three key steps: formation of citraconimide from citraconic anhydride, regioselective reduction with DIBAL-H, and enzymatic kinetic resolution using lipase PL to obtain enantiomerically pure (R)-jatropham. The overall process provides (R)-jatropham in 35% yield with 98% enantiomeric excess [7].

Pyrrolidinone Derivatives

The reduction products of citraconimide serve as versatile intermediates for synthesizing various pyrrolidinone derivatives. The hydroxyl group in the reduction products can be further functionalized through oxidation, substitution, or elimination reactions to access a wide range of heterocyclic compounds [8].

For example, the reduction product can be subjected to acid-catalyzed dehydration to form unsaturated lactams, or it can undergo nucleophilic substitution reactions to introduce various functional groups. These transformations expand the synthetic utility of citraconimide reduction beyond the direct products [8].

Bioconjugation Applications

Modified citraconimide derivatives, particularly those containing thiol-reactive groups, have found applications in bioconjugation chemistry. The regioselective reduction can be used to install specific functional groups that facilitate protein modification or drug conjugation [3].

The thiol-Michael addition reactivity of citraconimide derivatives has been exploited for developing protein cross-linking reagents and bioconjugation tools. The regioselectivity of the reduction reaction allows for precise control over the positioning of reactive groups in the final conjugation reagent [3].

Polymer Chemistry Applications

Citraconimide reduction products have been incorporated into polymer synthesis as functional monomers. The hydroxyl groups in the reduction products can serve as polymerization sites or as pendant functional groups in polymer chains [9].

The thermal stability and reactivity of reduced citraconimide derivatives make them suitable for various polymerization methods, including radical polymerization, condensation polymerization, and ring-opening polymerization. These polymers find applications in materials science, particularly in the development of functional materials with specific properties [9].

Oxidative Transformations

The reduction products of citraconimide can undergo subsequent oxidative transformations to access more complex molecular architectures. Oxidation of the hydroxyl groups can provide ketones or aldehydes, which can then participate in further reactions such as aldol condensations or cycloadditions [10].

These oxidative transformations enable the synthesis of polycyclic compounds and complex heterocyclic systems that would be difficult to access through other synthetic routes. The combination of reduction and oxidation sequences provides a powerful synthetic methodology for accessing diverse molecular frameworks [10].

Mechanistic Insights and Synthetic Design

The success of citraconimide reduction reactions in derivative synthesis stems from the predictable regioselectivity patterns and the stability of the resulting products. The ability to selectively reduce either carbonyl group provides synthetic chemists with precise control over the final product structure [7].

The mechanistic understanding of these reduction reactions has enabled the development of new synthetic methodologies and the optimization of existing processes. The combination of experimental and computational studies has provided insights into the factors controlling selectivity, enabling rational design of new reactions and catalysts [7].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant